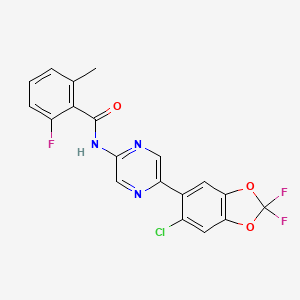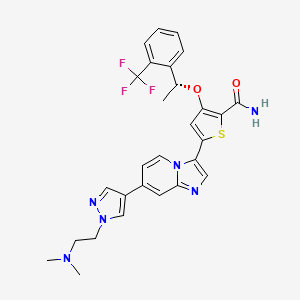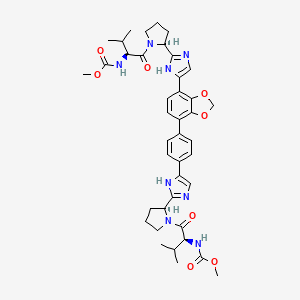
CRT0105950
Descripción general
Descripción
CRT 0105950 es un potente inhibidor de la cinasa LIM 1 y la cinasa LIM 2, con valores de concentración inhibitoria media de 0,3 nanomolar y 1 nanomolar, respectivamente . El nombre químico de CRT 0105950 es 4-[[5-[3-(2-cloro-4-metilfenil)-4-piridinil]-2-tiazolyl]amino]fenol . Este compuesto interrumpe la organización de los microtúbulos, inhibe la fosforilación de cofilina y aumenta la acetilación de la α-tubulina in vitro .
Aplicaciones Científicas De Investigación
CRT 0105950 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la cinasa LIM 1 y la cinasa LIM 2
Biología: Investigado por sus efectos en la organización de los microtúbulos y la fosforilación de cofilina
Medicina: Explorado por sus potenciales propiedades antitumorales, particularmente en la interrupción de la proliferación e invasión de células tumorales
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen a las vías de la cinasa LIM
Mecanismo De Acción
CRT 0105950 ejerce sus efectos inhibiendo la cinasa LIM 1 y la cinasa LIM 2, que están involucradas en la regulación de la dinámica del citoesqueleto de actina y la organización de los microtúbulos . Al inhibir estas cinasas, CRT 0105950 interrumpe la fosforilación de cofilina, lo que lleva a cambios en la morfología y la función celular . Este mecanismo es particularmente relevante en la investigación del cáncer, donde el compuesto ha demostrado potencial para deteriorar la proliferación de células tumorales .
Análisis Bioquímico
Biochemical Properties
CRT0105950 is a potent LIMK inhibitor with IC50 values of 0.3 nM and 1 nM for LIMK1 and LIMK2, respectively . LIM kinases play a crucial role in the regulation of the actin cytoskeleton by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. By inhibiting LIMK1 and LIMK2, this compound disrupts the phosphorylation of cofilin, leading to alterations in actin dynamics . This compound also increases α-tubulin acetylation, further affecting the cytoskeletal organization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It disrupts mitotic microtubule organization, leading to mitotic defects and impaired cell proliferation . In cancer cell lines such as rhabdomyosarcoma, neuroblastoma, and kidney cancer cells, this compound has demonstrated cytotoxic effects . Additionally, it influences cell signaling pathways by inhibiting cofilin phosphorylation and increasing α-tubulin acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to LIMK1 and LIMK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation of cofilin, leading to the accumulation of active cofilin and subsequent disruption of actin dynamics . The compound also increases α-tubulin acetylation, which affects microtubule stability and organization . These molecular changes result in impaired cell proliferation and increased cytotoxicity in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability under various storage conditions. It remains stable for up to three years when stored as a powder at -20°C and for up to six months when stored in solution at -80°C . Over time, the compound continues to inhibit LIMK activity and disrupt actin dynamics, leading to sustained cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response analysis has shown that this compound inhibits cofilin phosphorylation in a dose-dependent manner . Higher doses of the compound result in more significant cytotoxic effects, but also increase the risk of adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, the compound affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular processes such as cell migration and division . The compound’s impact on α-tubulin acetylation also suggests its involvement in microtubule-related pathways .
Transport and Distribution
Within cells, this compound is transported and distributed to areas where LIMK1 and LIMK2 are active. The compound’s ability to inhibit LIMK activity suggests that it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution enhances its efficacy in disrupting actin dynamics and microtubule organization .
Subcellular Localization
This compound localizes to subcellular compartments where LIMK1 and LIMK2 are present. This localization is crucial for its inhibitory effects on LIMK activity and subsequent disruption of actin dynamics . The compound’s impact on α-tubulin acetylation also indicates its presence in areas associated with microtubule organization
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las condiciones de reacción típicamente involucran el uso de solventes como dimetilsulfóxido y etanol, con el producto final purificado a una pureza de ≥98% utilizando cromatografía líquida de alto rendimiento .
Métodos de producción industrial
Los métodos de producción industrial para CRT 0105950 no están ampliamente documentados, pero el compuesto está disponible de varios proveedores para fines de investigación . El proceso de producción probablemente implica escalar los métodos de síntesis de laboratorio mientras se asegura la pureza y la estabilidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
CRT 0105950 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de fenol o piridina, lo que lleva a la formación de varios derivados
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de CRT 0105950, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
T56-LIMKi: Un inhibidor selectivo de la cinasa LIM 2.
R-10015: Un potente e inhibidor selectivo de la cinasa LIM con efectos antivirales de amplio espectro.
Singularidad de CRT 0105950
CRT 0105950 es único debido a su alta potencia y selectividad para la cinasa LIM 1 y la cinasa LIM 2, con valores de concentración inhibitoria media muy bajos . Esto lo convierte en un valioso compuesto de herramienta para estudiar las funciones biológicas de estas cinasas y su papel en diversas enfermedades .
Propiedades
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CRT0105950 interact with its target and what are the downstream effects?
A1: this compound is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].
Q2: What are the in vitro and in vivo efficacy results of this compound?
A2: In vitro screening of this compound against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of this compound as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)



![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)



